2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the benzothiadiazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common synthetic route includes the reaction of 4-phenyl-2H-1,2,3-benzothiadiazin-2-one with appropriate reagents to introduce the dioxido group and the acetamide moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxido group in the compound can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Substitution reactions can be used to replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets can provide insights into the development of new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it valuable for producing a wide range of products.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share a similar core structure and exhibit similar biological activities.
Phenylacetamide derivatives: : Compounds with similar acetamide and phenyl groups can have comparable properties and applications.
Uniqueness
2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-18-11-7-10-17(14-18)23-21(26)15-25-24-22(16-8-3-2-4-9-16)19-12-5-6-13-20(19)30(25,27)28/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSXSCMLDVRIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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